molecular formula C27H27NO5 B8229313 Fmoc-(S)-2-amino-5-(4-methoxyphenyl)pentanoic acid

Fmoc-(S)-2-amino-5-(4-methoxyphenyl)pentanoic acid

Cat. No.: B8229313
M. Wt: 445.5 g/mol
InChI Key: CQJZCEVFGCDVAU-VWLOTQADSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-(S)-2-amino-5-(4-methoxyphenyl)pentanoic acid is a derivative of amino acids, specifically designed for use in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis (SPPS) to protect the amino group during the synthesis process. The compound also features a methoxyphenyl group, which adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(S)-2-amino-5-(4-methoxyphenyl)pentanoic acid typically involves the protection of the amino group using the Fmoc group. This is achieved by reacting the amino acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of a base such as diisopropylethylamine (DIEA) in an organic solvent like dimethylformamide (DMF). The reaction conditions are usually mild, and the product is obtained in good yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput production of the compound. The use of solid-phase peptide synthesis (SPPS) techniques is common in industrial settings, ensuring high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Fmoc-(S)-2-amino-5-(4-methoxyphenyl)pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can be used in further peptide synthesis or other chemical applications .

Scientific Research Applications

Fmoc-(S)-2-amino-5-(4-methoxyphenyl)pentanoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Fmoc-(S)-2-amino-5-(4-methoxyphenyl)pentanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The methoxyphenyl group can participate in various chemical reactions, contributing to the overall reactivity and functionality of the compound .

Comparison with Similar Compounds

Similar Compounds

    Fmoc-(S)-2-amino-5-phenylpentanoic acid: Lacks the methoxy group, resulting in different chemical properties.

    Boc-(S)-2-amino-5-(4-methoxyphenyl)pentanoic acid: Uses a different protecting group (Boc) instead of Fmoc.

    Z-(S)-2-amino-5-(4-methoxyphenyl)pentanoic acid: Uses a benzyloxycarbonyl (Z) protecting group.

Uniqueness

Fmoc-(S)-2-amino-5-(4-methoxyphenyl)pentanoic acid is unique due to the presence of the Fmoc protecting group and the methoxyphenyl group. The Fmoc group provides stability and ease of removal during peptide synthesis, while the methoxyphenyl group adds to the compound’s reactivity and versatility in various chemical reactions .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(4-methoxyphenyl)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27NO5/c1-32-19-15-13-18(14-16-19)7-6-12-25(26(29)30)28-27(31)33-17-24-22-10-4-2-8-20(22)21-9-3-5-11-23(21)24/h2-5,8-11,13-16,24-25H,6-7,12,17H2,1H3,(H,28,31)(H,29,30)/t25-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQJZCEVFGCDVAU-VWLOTQADSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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